6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a halogenated heterocycle . It has an empirical formula of C7H6ClN3 and a molecular weight of 167.60 . It is a solid compound .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis
The molecular structure of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine consists of an imidazole ring fused with a pyridine moiety . The SMILES string representation of the molecule is Cn1cnc2cc(Cl)cnc12 .Chemical Reactions Analysis
Imidazo[4,5-b]pyridines have been found to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a solid compound . Its empirical formula is C7H6ClN3 and it has a molecular weight of 167.60 .Scientific Research Applications
Corrosion Inhibition :
- Imidazo[4,5-b] pyridine derivatives, including structures similar to 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine, have been evaluated for their inhibitory performance against mild steel corrosion. These studies used techniques like weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and computational approaches (Saady et al., 2021).
Molecular Structure and Vibrational Studies :
- Research has focused on determining the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives using density functional theory and X-ray diffraction analysis (Lorenc et al., 2008).
Nitration Studies :
- Studies on the nitration of derivatives of 2H-imidazo[4,5-b]pyridin-2-one, a related compound, have been conducted to understand the formation of nitro compounds under different conditions (Smolyar et al., 2007).
Antiviral Activity :
- The design and synthesis of new imidazo[4,5-b]pyridines with potential anti-HBV activity have been investigated. These studies include the evaluation of these compounds in HBV infectious systems (Gerasi et al., 2020).
Halogenation Reactions :
- Research on the halogenation of imidazo[4,5-b]pyridin-2-one derivatives has been conducted, focusing on the formation of chloro, bromo, and iodo derivatives under different conditions (Yutilov et al., 2005).
Antidiabetic and Antioxidant Activities :
- Studies on 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have evaluated their antidiabetic, antioxidant, and β-glucuronidase inhibition activities. These studies also included molecular docking studies to understand the interactions of these compounds (Taha et al., 2016).
Anticancer and Antimicrobial Activity :
- Research has been conducted on the synthesis of new imidazo[4,5-b]pyridine derivatives and their evaluation for anticancer and antimicrobial activities (Shelke et al., 2017).
Safety And Hazards
properties
IUPAC Name |
6-chloro-3-methylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSPFTOQJSTCTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632694 |
Source
|
Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |
CAS RN |
108847-89-8 |
Source
|
Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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